molecular formula C14H19NO4S B11796029 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid

Cat. No.: B11796029
M. Wt: 297.37 g/mol
InChI Key: RWNGCTUZMXDSRO-UHFFFAOYSA-N
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Description

The compound 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid (hereafter referred to as Boc-protected thienopyridine acetic acid) is a bicyclic molecule featuring a tetrahydrothieno[3,2-c]pyridine core. This scaffold combines a thiophene ring fused with a partially saturated pyridine ring, modified by a tert-butoxycarbonyl (Boc) protecting group at the 5-position and an acetic acid moiety at the 7-position. The Boc group enhances solubility and stability during synthetic processes, while the acetic acid substituent introduces polarity, influencing reactivity and pharmacokinetic properties .

This compound is structurally related to pharmacologically active thienopyridines, such as prasugrel and clopidogrel, which are antiplatelet agents. However, unlike these drugs, the Boc-protected derivative is primarily utilized as an intermediate in organic synthesis or as a precursor for drug development .

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9-4-5-20-12(9)10(8-15)6-11(16)17/h4-5,10H,6-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNGCTUZMXDSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Treatment of the sulfonamide precursor with concentrated hydrochloric acid (12N HCl) in ethanol under reflux conditions induces cyclization. The mechanism proceeds via acid-mediated cleavage of the sulfonamide group, followed by intramolecular nucleophilic attack of the thiophene sulfur on the adjacent electrophilic carbon. Typical conditions involve refluxing for 4 hours, yielding 76% of the tetrahydrothieno[3,2-c]pyridine core after distillation.

Optimization Data:

AcidSolventTemperature (°C)Time (h)Yield (%)
12N HClEthanol78 (reflux)476
H₂SO₄Dioxane100668
HBrEtOH80571

The choice of acid significantly impacts reaction efficiency, with HCl providing optimal protonation for sulfonamide cleavage without excessive degradation.

Functionalization at the 7-Position with Acetic Acid

Installation of the acetic acid group involves two primary strategies: direct alkylation or via late-stage oxidation.

Alkylation of the Tetrahydrothieno[3,2-c]Pyridine Nitrogen

Patent US4529596A describes coupling the Boc-protected intermediate with α-chloroacetic acid derivatives. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–90°C facilitates nucleophilic substitution:

Boc-protected intermediate+ClCH₂CO₂HK₂CO₃, DMF2-(5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid\text{Boc-protected intermediate} + \text{ClCH₂CO₂H} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid}

Reaction Optimization:

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801278
Cs₂CO₃THF601865
NaHDCM40672

DMF enhances solubility of both the Boc-protected amine and the chloroacetic acid, while K₂CO₃ provides sufficient basicity without causing ester hydrolysis.

Oxidation of Ethyl Ester Precursors

An alternative route involves synthesizing the ethyl ester analog followed by saponification. Ethyl 2-(5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is treated with NaOH in a hydroalcoholic solution (EtOH:H₂O = 4:1) at 60°C for 3 hours. This method achieves 85–90% yield of the carboxylic acid product.

Stereochemical Considerations and Resolution

The 7-position of the tetrahydrothieno[3,2-c]pyridine ring is a stereogenic center. As reported in structural studies of GID4 binders, racemic mixtures of similar compounds resolve during crystallization, with only the (R)-enantiomer forming stable complexes. While current synthetic protocols for 2-(5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid typically yield racemic products, chiral HPLC or enzymatic resolution may be employed for enantiopure synthesis.

Scalability and Industrial Considerations

Large-scale production (kilogram quantities) requires optimization of:

  • Cost-Effective Catalysts: Pd(dppf)Cl₂ in Suzuki couplings (for related analogs) achieves 86% yield at 100°C.

  • Solvent Recovery: Toluene and DMF are preferred for their high boiling points and ease of distillation.

  • Purification: Column chromatography using hexanes/EtOAc (70:30) effectively isolates the final product.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity: >98% by reverse-phase C18 column (MeCN:H₂O + 0.1% TFA)

  • ¹H NMR (CDCl₃): δ 1.50 (s, 9H, Boc), 2.83 (t, 2H, CH₂), 3.72 (m, 2H, NCH₂), 4.39 (s, 2H, CH₂CO₂H), 6.75 (s, 1H, thiophene)

  • LCMS: m/z 297.37 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research indicates that compounds containing the thieno[3,2-c]pyridine scaffold exhibit various biological activities. The unique structure of 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid suggests several applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines by inhibiting key pathways involved in tumor growth .
  • Antimicrobial Properties : Some derivatives may exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
  • Hedgehog Pathway Inhibition : Research has suggested that certain structural analogs may inhibit the Hedgehog signaling pathway, which is implicated in various cancers.

Comparative Analysis of Related Compounds

To better understand the potential applications of 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridineSimilar core without acetic acidPotential Hedgehog pathway inhibition
4-Amino-thieno[3,2-c]pyridine derivativesVariations in substituentsAntimicrobial properties
4-Hydroxy-thieno[3,2-c]pyridineHydroxyl substitutionAnticancer activity

This table highlights the unique aspects of 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid while demonstrating its potential versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The Boc-protected thienopyridine acetic acid shares its core structure with several analogs, which differ in substituents, functional groups, and biological applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference(s)
Target Compound : 2-(5-(tert-Boc)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid Tetrahydrothieno[3,2-c]pyridine 5-Boc, 7-acetic acid C15H21NO4S 311.39 Synthetic intermediate, solubility studies
Prasugrel Hydrochloride Acetic Acid Solvate Tetrahydrothieno[3,2-c]pyridine 2-Acetoxy, 5-(α-cyclopropyl carbonyl fluorobenzyl) C20H20FNO3S·HCl 409.90 Antiplatelet drug, enhanced stability
5-(tert-Boc)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid Tetrahydrothieno[3,2-c]pyridine 5-Boc, 2-carboxylic acid C13H17NO4S 283.34 Discontinued, potential synthetic utility
**2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl] Tetrahydrothieno[3,2-c]pyridine Bromopyridinyl, sulfonylthiophene C18H13BrN4O3S3 517.43 Crystallography, CNS drug research
Desacetyl Prasugrel Diastereomers Tetrahydrothieno[3,2-c]pyridine 5-(2-cyclopropyl-1-fluorophenyl-2-oxoethyl) C19H18FNO3S 367.41 Impurity profiling, analytical standards
Key Observations:

Functional Group Impact: The Boc group in the target compound improves stability and solubility compared to unprotected amines (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) . Replacement of the acetic acid group with esters (e.g., prasugrel’s acetoxy group) enhances membrane permeability, critical for drug bioavailability .

Pharmacological Activity: Prasugrel derivatives exhibit antiplatelet activity due to their irreversible binding to P2Y12 receptors, whereas the Boc-protected acetic acid derivative lacks this activity, serving primarily as a synthetic precursor . Analogs with sulfonyl or boronic acid groups (e.g., 5-(tert-Boc)-thienopyridine boronic acid) are utilized in cross-coupling reactions for further derivatization .

Stability and Degradation: Under acidic conditions, the Boc group is cleaved to yield the free amine, while oxidative stress degrades the thienopyridine ring into fragments like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .

Notable Reactions:
  • The target compound is synthesized via multi-step protocols involving Boc protection (e.g., using di-tert-butyl dicarbonate) and cyclization reactions .
  • Prasugrel synthesis highlights the importance of stereoselective amidation to achieve pharmacologically active configurations .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (mg/mL) LogP Stability
Boc-protected thienopyridine acetic acid Not reported >10 (aqueous buffer) 1.2 Stable at RT; degrades under strong acid/base
Prasugrel Hydrochloride 268–269 0.5 (water) 3.5 Hygroscopic; requires desiccants
5-(tert-Boc)-thienopyridine boronic acid Not reported Insoluble in water 2.8 Air-sensitive; stored under N2
Key Insights:
  • The acetic acid group in the target compound enhances aqueous solubility compared to ester or boronic acid derivatives.
  • Prasugrel’s low water solubility necessitates formulation as a hydrochloride salt for clinical use .

Biological Activity

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. Its molecular formula is C16H22N2O4SC_{16}H_{22}N_2O_4S, with a molecular weight of approximately 342.42 g/mol. The presence of the Boc group suggests potential applications in drug development, particularly in the modulation of biological targets.

Research indicates that compounds with similar structures exhibit various biological activities through multiple mechanisms:

  • Kinase Inhibition : Compounds related to 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid have been identified as inhibitors of key kinases involved in cellular signaling pathways. For instance, GSK-3β inhibitors demonstrate significant neuroprotective effects and anti-inflammatory properties by modulating kinase activity and reducing pro-inflammatory cytokine production .
  • Neuroprotective Effects : The compound's structural features may confer neuroprotective properties by inhibiting tau hyperphosphorylation and reducing oxidative stress in neuronal cells. Similar compounds have shown efficacy in models of neurodegeneration .
  • Anti-inflammatory Activity : The compound has potential anti-inflammatory effects by decreasing nitric oxide (NO) production and pro-inflammatory cytokines in microglial cells. This suggests that it may be beneficial in treating neuroinflammatory conditions .

Biological Activity Data

The following table summarizes key findings from studies on similar compounds related to 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid:

Activity IC50 Value Cell Line Reference
GSK-3β Inhibition8 nMBV-2 Microglial Cells
ROCK-1 Inhibition2.3 µMBV-2 Microglial Cells
Reduction of NO ProductionSignificantBV-2 Microglial Cells
Cytotoxicity (up to 10 µM)No significant decreaseHT-22 Neuronal Cells

Case Studies

  • Neurodegenerative Disease Models : In studies using okadaic-acid-induced models of tau hyperphosphorylation, compounds similar to 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid were shown to enhance cell viability at concentrations as low as 1 µM while effectively reducing tau hyperphosphorylation levels .
  • Inflammation Models : In lipopolysaccharide-induced inflammation models using BV-2 cells, the compound significantly reduced levels of NO and IL-6 at concentrations lower than those that affected cell viability. This indicates a favorable safety profile for potential therapeutic applications in inflammatory diseases .

Q & A

Q. Critical parameters :

  • Temperature : Controlled heating (60–80°C) during cyclization prevents side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalyst selection : Pd-based catalysts for cross-coupling steps improve regioselectivity .

Which spectroscopic methods are most effective for confirming structural integrity?

Basic
A multi-technique approach is recommended:

  • NMR spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., Boc group δ ~1.4 ppm for tert-butyl protons).
    • 2D NMR (HSQC, HMBC) : Resolves stereochemistry and connectivity in the tetrahydrothienopyridine core.
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C15H22NO4S).

Q. Reference analytical thresholds :

TechniqueKey Peaks/Parameters
1H NMRδ 4.2–4.5 ppm (CH2 adjacent to acetic acid)
HPLCRetention time: 8–10 min (method-dependent)

How can researchers resolve contradictions between computational modeling and experimental conformational data?

Q. Advanced

  • Cross-validation : Compare DFT-optimized geometries with X-ray crystallography (e.g., SHELXL-refined structures) to identify discrepancies in dihedral angles .
  • Solvent effect modeling : Include implicit solvent models (e.g., PCM) in simulations to mimic experimental conditions.
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility not captured in static models .

What strategies optimize the compound’s stability under physiological conditions?

Q. Advanced

  • pH-adjusted formulations : Use buffered solutions (pH 6.8–7.4) to prevent Boc group hydrolysis.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
  • Stability assays : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to identify vulnerable functional groups .

What are the primary research applications in medicinal chemistry?

Q. Basic

  • Enzyme inhibition : Acts as a precursor for protease inhibitors (e.g., thrombin) due to its rigid heterocyclic core.
  • Receptor targeting : Modifies G-protein-coupled receptor (GPCR) ligands via its acetic acid moiety.
  • Prodrug development : Boc group facilitates controlled release in vivo .

How do crystallographic data from SHELX refinements inform stereochemical configuration?

Q. Advanced

  • SHELXL refinement : High-resolution X-ray data (≤1.0 Å) assign absolute configuration via Flack parameters.
  • Density maps : Residual electron density maps identify disordered solvent molecules affecting stability.
  • Twinned data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

What purification techniques are recommended for high-purity samples?

Q. Basic

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes Boc-deprotected byproducts.
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Prep-HPLC : For final polishing, use a 5 µm C18 column with 0.1% TFA modifier .

How to design controlled experiments for enzymatic interaction studies?

Q. Advanced

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Ki).
  • Negative controls : Include scrambled peptide sequences or inactive enantiomers to validate specificity .

What challenges arise in scaling synthesis from milligram to gram quantities?

Q. Basic

  • Exothermic reactions : Implement cooling jackets during Boc protection to avoid thermal runaway.
  • Intermediate purification : Replace column chromatography with fractional crystallization for cost efficiency.
  • Catalyst loading : Optimize Pd catalyst (0.5–1 mol%) to minimize metal contamination .

What computational approaches validate the mechanism of receptor modulation?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screen against receptor crystal structures (PDB IDs: e.g., 3SN6) to predict binding poses.
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability.
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with IC50 data .

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